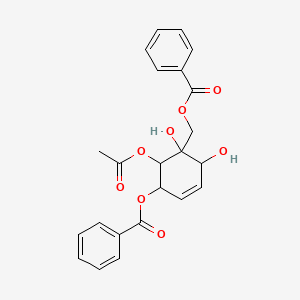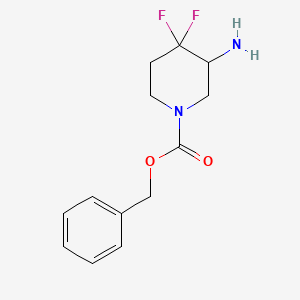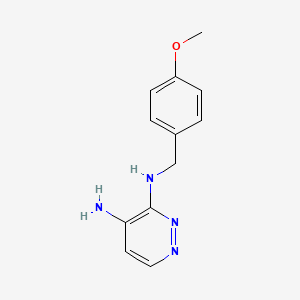
1,3,2-dioxaborolan-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic acid esters. These compounds are characterized by the presence of a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring structure. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of benzoic acid derivatives with boronic acid pinacol esters. The reaction typically proceeds through a substitution mechanism, where the benzoic acid derivative reacts with the boronic acid pinacol ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of an organic solvent such as toluene or tetrahydrofuran (THF) and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
1,3,2-Dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid ester group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids and reduction to form boranes
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid ester.
Solvents: Organic solvents like toluene, THF, or dichloromethane are commonly used
Major Products
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Oxidation Products: Formation of boronic acids.
Reduction Products: Formation of boranes
科学研究应用
1,3,2-Dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of anticancer drugs and enzyme inhibitors.
Industry: Applied in the production of advanced materials and polymers .
作用机制
The mechanism of action of 1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable complexes with various substrates. In coupling reactions, the boronic acid ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired product. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or anticancer activity .
相似化合物的比较
1,3,2-Dioxaborolan-2-yl)benzoate can be compared with other boronic acid esters, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a fluorine substituent, used in similar coupling reactions.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic acid ester with different substituents, used in medicinal chemistry.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronic acid ester with a pyrazole ring, used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in organic synthesis and medicinal chemistry.
属性
CAS 编号 |
1235567-13-1 |
|---|---|
分子式 |
C21H25BO7S |
分子量 |
432.294 |
IUPAC 名称 |
methyl 3-(4-methylsulfonylphenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C21H25BO7S/c1-20(2)21(3,4)29-22(28-20)15-11-14(19(23)26-5)12-17(13-15)27-16-7-9-18(10-8-16)30(6,24)25/h7-13H,1-6H3 |
InChI 键 |
LIKZVTMRXYRCHJ-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3=CC=C(C=C3)S(=O)(=O)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)


![Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate](/img/structure/B597472.png)






![5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B597483.png)



